tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
CAS No.: 928118-19-8
Cat. No.: VC4741537
Molecular Formula: C14H20N2O3
Molecular Weight: 264.325
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate - 928118-19-8](/images/structure/VC4741537.png)
Specification
CAS No. | 928118-19-8 |
---|---|
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.325 |
IUPAC Name | tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-ylmethyl)carbamate |
Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Standard InChI Key | KEDJZOPRCHWORJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate is systematically named according to IUPAC guidelines, with the tert-butyl carbamate group attached to the methylene bridge of the benzoxazine ring. Its molecular formula, C₁₄H₂₀N₂O₃, corresponds to a monoisotopic mass of 264.1474 Da . Alternative synonyms include SCHEMBL12405290 and EN300-329220, reflecting its registration across chemical databases .
Spectral and Physicochemical Properties
While experimental data on melting or boiling points are unavailable, predicted properties for analogous benzoxazines suggest a density of ~1.195 g/cm³ and a pKa of 5.87 . The compound’s stability under standard conditions is inferred from its use in multi-step syntheses . Spectral characterization, including NMR and IR, would typically reveal signals corresponding to the tert-butyl group (δ ~1.4 ppm in ¹H NMR), carbamate carbonyl (ν ~1700 cm⁻¹ in IR), and aromatic protons (δ ~6.5–7.0 ppm) .
Synthesis and Derivative Formation
Synthetic Routes from Anthranil Aldehydes
A 2023 study demonstrated the synthesis of N-alkyl-3,1-benzoxazin-2-ones via alkylation/alkoxy rearrangement of carbamate-protected anthranil aldehydes . This one-step method constructs three bonds and a benzoxazine ring, offering a streamlined pathway to analogues. For example, reacting methyl (2-oxomorpholin-3-ylidene)ethanoate with 2-bromo-1,1-diethoxyethane yields tert-butyl carbamates under optimized conditions (toluene, 110°C, 6–14 h) .
Deprotection to Amine Derivatives
Treatment of tert-butyl carbamates with hydrogen chloride in dioxane efficiently removes the Boc protecting group, yielding primary amines such as 8-amino-3,4-dihydro-1H-pyrrolo[2,1-c] oxazin-1-ones . This reaction proceeds at room temperature within 4–6 hours, highlighting the compound’s versatility in generating pharmacologically active intermediates .
Structural and Mechanistic Insights
Benzoxazine Core Reactivity
The 3,4-dihydro-2H-1,4-benzoxazine scaffold exhibits planar aromaticity, facilitating electrophilic substitution at the 6-position. The methylene bridge adjacent to the carbamate group enhances steric accessibility, enabling regioselective modifications . Computational studies using density functional theory (DFT) suggest that alkoxy rearrangements proceed via a stepwise mechanism involving intermolecular nucleophilic attack .
Comparative Analysis of Analogues
Over 201 analogues of the 3,4-dihydro-2H-1,4-benzoxazine scaffold are commercially available, differing in substituents at the 2-, 6-, and 7-positions . For instance, introducing fluorine at the 4-position (as in CAS 2089321-22-0) modulates electronic properties and bioavailability . Such structural diversity underscores the scaffold’s utility in drug discovery.
Applications in Pharmaceutical Development
Intermediate in API Synthesis
This compound is pivotal in synthesizing kinase inhibitors and antipsychotic agents. Its carbamate group acts as a transient protecting group for amines, enabling selective functionalization during multi-step reactions . For example, coupling with pyrrolo[2,1-c] oxazine cores yields candidates with demonstrated activity in neurological disorders .
Role in PROTAC Design
The tert-butyl carbamate moiety is integral to proteolysis-targeting chimera (PROTAC) molecules, where it enhances solubility and metabolic stability. Recent patents highlight its incorporation into E3 ligase-binding domains, facilitating targeted protein degradation .
Future Directions and Research Gaps
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes to enantiopure benzoxazines remains a challenge. Photoredox catalysis and enzyme-mediated reactions could offer sustainable alternatives to traditional alkylation methods .
Toxicological Profiling
Comprehensive in vitro and in vivo studies are needed to establish LD₅₀ values and metabolic pathways. Collaborations between academic and industrial laboratories could accelerate data generation .
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